molecular formula C8H9BrN2O B2674826 2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one CAS No. 1531541-40-8

2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one

Cat. No.: B2674826
CAS No.: 1531541-40-8
M. Wt: 229.077
InChI Key: AACCXOOUHVEDIO-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one is a brominated fused bicyclic heterocycle of high value in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate, where the bromine atom acts as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to explore structure-activity relationships (SAR) . The pyrrolo[3,2-c]pyridin-4-one scaffold is a privileged structure in the design of potent bioactive molecules. Specifically, this chemical family has been identified as a core template in the development of novel 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives, which function as potent type III Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors and effective necroptosis inhibitors . RIPK1 is a central regulator of inflammatory cell death pathways, and its inhibition is a promising therapeutic strategy for treating autoimmune disorders, neurodegenerative diseases like Alzheimer's, and certain cancers . Researchers can utilize this bromo-derivative as a critical building block to develop and optimize lead compounds that target these urgent medical needs. The compound is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information, which typically recommends storage in a cool, dry place, sealed under an inert atmosphere .

Properties

IUPAC Name

2-bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-6-2-3-10-8(12)5(6)4-7(11)9/h4H,2-3H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACCXOOUHVEDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1Br)C(=O)NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1531541-40-8
Record name 2-bromo-1-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one
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Preparation Methods

The synthesis of 2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a brominated pyridine derivative with a suitable amine can lead to the formation of the desired pyrrolopyridine scaffold. The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF), followed by heating to promote cyclization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride and potassium carbonate.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield a variety of aminated derivatives, which can further undergo additional modifications .

Scientific Research Applications

Medicinal Chemistry

Targeting Kinases
One of the primary applications of compounds related to the pyrrolo[3,2-c]pyridine scaffold is their ability to inhibit specific kinases. For instance, a study highlighted the development of small-molecule inhibitors targeting MPS1, a kinase involved in cell cycle regulation. The compounds demonstrated potent inhibition and favorable pharmacokinetic profiles, making them suitable candidates for further development as anticancer agents .

Structure-Based Drug Design
The design of 2-bromo derivatives often employs structure-based approaches to optimize binding affinity and selectivity for biological targets. Research has shown that modifications to the pyrrolo[3,2-c]pyridine scaffold can yield compounds with improved efficacy against various cancer cell lines. For example, specific substitutions at the N-1 and C-6 positions significantly enhance the inhibitory activity against MPS1, showcasing the importance of structural modifications in drug design .

Anticancer Properties
Compounds derived from the pyrrolo[3,2-c]pyridine framework have been investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can effectively inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. For instance, a compound showed an IC50 value of 0.025 μM against MPS1, indicating potent activity that could be harnessed for therapeutic purposes .

Neuropharmacological Effects
Some studies suggest potential neuropharmacological applications for pyrrolo derivatives. For example, certain analogs have been explored as allosteric modulators of muscarinic receptors, which play a crucial role in neurotransmission and cognitive function. This opens avenues for developing treatments for neurodegenerative diseases like Alzheimer's .

Synthesis and Optimization

Synthetic Routes
The synthesis of 2-bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one typically involves palladium-mediated coupling reactions and other organic transformations. These methods allow for the efficient production of various derivatives with tailored biological activities. Recent advancements in synthetic methodologies have facilitated large-scale production and optimization of these compounds for pharmaceutical applications .

Case Studies

Study Focus Findings
MPS1 InhibitionIdentified potent inhibitors with favorable pharmacokinetics; optimized binding through structural modifications.
NeuropharmacologyExplored allosteric modulation of muscarinic receptors; potential implications for cognitive enhancement therapies.
Anticancer ActivityDemonstrated significant antiproliferative effects in cancer cell lines; IC50 values as low as 0.025 μM noted.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolo[3,2-c]pyridinone Derivatives

2-(2-Chloropyridin-4-yl)-1H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one (CAS 724726-05-0)
  • Key Differences : Replaces bromine with a 2-chloropyridin-4-yl group.
  • Impact : The chlorine atom and pyridinyl substitution alter electronic properties and binding interactions. The compound’s molecular weight (247.68 g/mol) is higher than the target compound due to the pyridinyl group .
  • Applications : Likely explored for kinase inhibition due to the pyridinyl motif.
2-(Pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one Hydrochloride (CAS 942425-68-5)
  • Key Differences : Substitutes bromine with a pyridin-4-yl group and exists as a hydrochloride salt.
  • Impact : The hydrochloride salt enhances solubility, while the pyridinyl group may improve target affinity. Molecular weight: 249.70 g/mol .

Core Heterocycle Modifications

2-Bromo-6,7-dihydro-5H-furo[3,2-C]pyridin-4-one (CAS 1379361-49-5)
  • Key Differences : Replaces the pyrrolo ring with a furan (oxygen-containing heterocycle).
  • Molecular weight: 216.03 g/mol; purity ≥98% .
  • Applications: Potential use in agrochemicals or materials science due to furan’s stability.
Thieno[3,2-c]pyridin-4-one
  • Key Differences : Replaces the pyrrolo ring with a thiophene (sulfur-containing heterocycle).
  • Impact : Sulfur’s electronegativity modifies electronic properties. Synthesized via Curtius rearrangement for antipsychotic drug discovery .

Complex Derivatives with Extended Functionality

2-[2-(Oxan-4-ylamino)pyrimidin-4-yl]-5-(phenylmethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
  • Key Differences : Incorporates a pyrimidinyl group and phenylmethyl substituent.
  • Impact : Extended structure (MW 403.48 g/mol) suggests kinase inhibitor design. The pyrimidine and phenyl groups enhance target selectivity .

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Purity/Specifications
2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one C₈H₇BrN₂O 227.06 Pyrrolo[3,2-c]pyridinone 2-Bromo, 1-Methyl Not reported
2-Bromo-furo analog C₇H₆BrNO₂ 216.03 Furo[3,2-c]pyridinone 2-Bromo ≥98%
2-(2-Chloropyridin-4-yl) analog C₁₂H₁₀ClN₃O 247.68 Pyrrolo[3,2-c]pyridinone 2-Chloropyridin-4-yl MDL: MFCD12406067
Thieno[3,2-c]pyridin-4-one C₇H₅NOS 167.19 Thieno[3,2-c]pyridinone None Synthesized via Curtius rearrangement
Pyrimidinyl-phenylmethyl derivative C₂₃H₂₅N₅O₂ 403.48 Pyrrolo[3,2-c]pyridinone 2-Pyrimidinyl, 5-Phenylmethyl SMILES descriptors available

Key Findings and Implications

Halogen Effects : Bromine in the target compound may enhance electrophilicity compared to chlorine analogs, influencing reactivity in cross-coupling reactions .

Heterocycle Choice : Thiophene and furan analogs exhibit distinct electronic profiles, impacting solubility and target engagement .

Biological Activity

2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H9BrN2OC_8H_9BrN_2O, with a molecular weight of approximately 215.07 g/mol. The compound features a bromine atom at the 2-position and a methyl group at the 1-position of the pyrrolopyridine core. The unique structure allows for various chemical modifications that can influence its biological activity.

PropertyValue
Molecular FormulaC₈H₉BrN₂O
Molecular Weight215.07 g/mol
IUPAC NameThis compound
CAS Number1531541-40-8

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : Involves the reaction of brominated pyridine derivatives with suitable amines under basic conditions (e.g., sodium hydride) in solvents like dimethylformamide (DMF) to promote cyclization.
  • Substitution Reactions : The bromine atom can be substituted with various nucleophiles (amines or thiols) using reagents such as sodium hydride and potassium carbonate.
  • Oxidation and Reduction : The compound can undergo oxidation to introduce additional functional groups or reduction to form derivatives using agents like hydrogen peroxide or lithium aluminum hydride.

Biological Activity

The biological activity of this compound has been investigated in several studies:

Antiproliferative Activity

Research indicates that derivatives of pyrrolopyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that this compound inhibits tubulin assembly, affecting microtubulin dynamics and leading to mitotic delay and cell death in HeLa cells .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in cellular processes:

  • It interacts with enzymes by binding to their active sites, potentially modulating their activity and influencing downstream signaling pathways.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Neuroprotective Effects : A study explored the neuroprotective properties of this compound in models of neurodegenerative diseases, showing its ability to reduce oxidative stress markers and improve neuronal viability.
  • Antimicrobial Activity : Another investigation assessed its antimicrobial properties against various pathogens, revealing effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Binding : The compound binds to specific enzymes and receptors, altering their function.
  • Signal Transduction Modulation : It influences signaling pathways by interacting with cell surface receptors, leading to changes in cellular responses.

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